N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[f][1,4]oxazepine core substituted with an ethyl and oxo group at position 4/5 and a 2-fluorobenzenesulfonamide moiety at position 5. The benzooxazepine scaffold is a seven-membered heterocyclic ring system combining oxygen and nitrogen atoms, which is structurally distinct from smaller heterocycles like triazoles or pyridines. The sulfonamide group, a common pharmacophore in medicinal and agrochemical agents, contributes to hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWRZQPSSGXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxazepines, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. The structure includes a tetrahydrobenzo-fused oxazepine ring and a sulfonamide group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 922553-64-8 |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound can modulate various biological pathways. The oxazepine core is particularly noted for its ability to interact with multiple biological targets, potentially influencing cell signaling pathways involved in cancer progression and immune response modulation.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing differentiation in acute myeloid leukemia (AML) cells. The upregulation of CD11b expression in certain cell lines indicates a potential mechanism for its immunomodulatory effects, suggesting applications in cancer therapy and immune system regulation .
Case Studies and Research Findings
- Differentiation Induction in AML : A study demonstrated that compounds with similar structures could induce differentiation in AML cells. This finding supports the hypothesis that this compound may possess similar properties.
- Binding Affinity Studies : Interaction studies have shown that modifications at the N-position significantly impact the compound's binding affinity to various biological targets. For instance, increasing steric bulk at this position has been linked to enhanced activity against specific cancer cell lines.
- Immunomodulatory Effects : Research indicates that this compound can modulate immune responses by upregulating specific markers in immune cells. This suggests potential therapeutic applications beyond oncology, including autoimmune diseases and inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Moieties
Sulfonamide derivatives are widely studied for their pesticidal and pharmaceutical activities. Key comparisons include:
Key Observations :
- The target compound’s 2-fluorobenzenesulfonamide group shares electronic similarities with the 2,4-difluorophenyl substituents in compounds [4–6] and diflufenican. Fluorine atoms enhance lipophilicity and metabolic stability, critical for membrane penetration in agrochemicals .
Heterocyclic Core Comparison: Benzooxazepine vs. Triazoles
The benzooxazepine core distinguishes the target compound from smaller heterocycles like 1,2,4-triazoles (e.g., compounds [7–9]):
Key Observations :
- The benzooxazepine’s fused benzene ring provides aromatic stabilization, reducing conformational flexibility compared to non-fused triazoles. This may limit rotational freedom but improve target selectivity.
- Triazole derivatives [7–9] exhibit tautomerism, which influences their reactivity and intermolecular interactions (e.g., hydrogen bonding) .
Impact of Fluorine Substitution Patterns
Fluorine placement in aromatic systems significantly affects bioactivity:
Key Observations :
- Monofluorination (2-fluoro) in the target compound balances electronic effects without excessive steric bulk, whereas difluorination (e.g., diflufenican) maximizes hydrophobicity for membrane interaction.
- Fluorine’s electronegativity polarizes adjacent bonds, as seen in the C=S and C=O stretching frequencies (IR) of related compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions, such as inert atmospheres (argon/nitrogen) and precise temperature regulation (e.g., 0–5°C for sensitive intermediates). Key steps include coupling the benzoxazepinone core with the fluorobenzenesulfonamide moiety via nucleophilic substitution or amidation. To minimize side reactions, use protecting groups for reactive sites (e.g., ketone or sulfonamide) and monitor progress with thin-layer chromatography (TLC) or HPLC. Kinetic analysis of intermediate stability can inform optimal reaction times .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : High-resolution NMR spectroscopy (¹H, ¹³C, and 19F) is essential for confirming the benzoxazepinone scaffold and sulfonamide substituents. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, sulfonamide S=O). X-ray crystallography may resolve ambiguous stereochemistry in crystalline forms .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using stress conditions (e.g., 40°C/75% relative humidity, UV light exposure). Monitor degradation via HPLC or LC-MS to identify degradation products. Differential scanning calorimetry (DSC) evaluates thermal stability. For long-term storage, lyophilization under vacuum with desiccants (e.g., silica gel) is recommended .
Advanced Research Questions
Q. What experimental approaches are suitable for elucidating the compound’s structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity to target enzymes (e.g., kinases, proteases).
- Mutagenesis studies : Modify amino acid residues in the enzyme’s active site to identify critical interactions.
- Analog synthesis : Introduce substituent variations (e.g., replacing ethyl with allyl or adjusting fluorine position) and compare bioactivity via IC₅₀ values.
- Molecular docking : Perform in silico modeling (AutoDock, Schrödinger) to predict binding modes, validated by crystallography .
Q. How can contradictory data from kinetic studies of this compound’s reactivity be resolved?
- Methodological Answer :
- Control experiments : Replicate studies under identical conditions (solvent, temperature, catalyst).
- Advanced spectroscopy : Use time-resolved NMR or stopped-flow UV-Vis to capture transient intermediates.
- Theoretical modeling : Apply density functional theory (DFT) to calculate energy barriers for competing reaction pathways.
- Statistical analysis : Use multivariate regression to identify confounding variables (e.g., trace moisture in solvents) .
Q. What methodologies are recommended for studying its interactions with membrane-bound receptors?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
- Fluorescence polarization : Track ligand-receptor complex formation using fluorophore-labeled analogs.
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution.
- Cell-based assays : Use HEK293 cells transfected with target receptors to monitor cAMP or calcium signaling changes .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity.
- QSAR modeling : Develop regression models correlating substituent descriptors (logP, polar surface area) with bioavailability.
- MD simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
